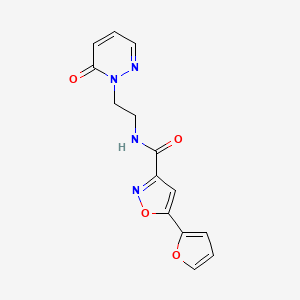

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Description

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:

- Furan-2-yl: A five-membered aromatic oxygen-containing ring, often associated with bioactivity in medicinal chemistry.

- Isoxazole-3-carboxamide: A nitrogen-oxygen heterocycle linked to a carboxamide group, commonly used to enhance metabolic stability and target engagement.

- 6-Oxopyridazin-1(6H)-yl: A pyridazinone moiety, known for its role in modulating kinase activity and receptor binding .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c19-13-4-1-5-16-18(13)7-6-15-14(20)10-9-12(22-17-10)11-3-2-8-21-11/h1-5,8-9H,6-7H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLZPVBXPNWJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.

Introduction of the Pyridazinone Moiety: This step might involve the reaction of an appropriate hydrazine derivative with a diketone to form the pyridazinone ring, followed by its attachment to the isoxazole-furan intermediate through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of dihydropyridazines.

Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide exhibit significant antimicrobial properties. The combination of furan and pyridazine rings may enhance activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have reported that derivatives of isoxazole compounds possess anticancer activity. The unique arrangement of functional groups in this compound may allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing furan and isoxazole structures have shown promise in reducing inflammation in preclinical studies. This suggests that 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide could be explored for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of various derivatives similar to 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting potential as novel antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds derived from isoxazole structures inhibited cell growth significantly compared to controls. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, highlighting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The isoxazole ring could act as a bioisostere for carboxylic acids, while the pyridazinone moiety might interact with nucleotide-binding sites.

Comparison with Similar Compounds

Structures :

- Ranitidine Diamine Hemifumarate : Features a furan-2-ylmethyl-thioethylamine backbone .

- Ranitidine Amino Alcohol Hemifumarate: Includes a dimethylamino-methylfuran methanol group . Comparison:

- Shared Features : Furan rings and amine/amide linkages.

- Divergences: Ranitidine derivatives lack isoxazole and pyridazinone moieties, instead prioritizing thioether and nitroacetamide groups. Functional Implications: Ranitidine analogs act as H2 histamine receptor antagonists for gastric acid suppression, whereas the target compound’s isoxazole-pyridazinone system may favor kinase or adenosine receptor targeting .

Furo[2,3-b]pyridine-3-carboxamide Derivative

Structure: Combines furopyridine, oxadiazole, and trifluoroethylamino groups . Comparison:

- Shared Features : Both compounds integrate fused oxygen-nitrogen heterocycles (isoxazole vs. furopyridine).

- Divergences: The MedChemComm compound includes fluorophenyl and trifluoroethylamino substituents, which enhance lipophilicity and metabolic resistance. Therapeutic Potential: Such derivatives are explored for anticancer and anti-inflammatory applications due to kinase inhibitory effects .

Structural and Functional Data Table

Research Findings and Implications

- Pyridazinone vs.

- Furan Positioning: The furan-2-yl group in the target compound is analogous to ranitidine’s dimethylamino-methylfuran, but its linkage to isoxazole instead of thioether suggests divergent pharmacokinetic profiles .

- Isoxazole Advantage : Isoxazole’s metabolic stability over oxadiazole (as in the MedChemComm derivative) could reduce hepatic clearance, improving bioavailability .

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide represents a novel chemical entity with potential biological significance. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.29 g/mol. The structural features include:

- Furan Ring : Contributes to biological activity through electron-rich properties.

- Pyridazine Moiety : Known for its role in various pharmacological activities.

- Isoxazole Ring : Often associated with anti-inflammatory and analgesic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathway often employs reagents such as furan derivatives and pyridazine intermediates to achieve the desired structure.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of isoxazole and pyridazine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anti-inflammatory Effects

Research has demonstrated that compounds containing isoxazole and pyridazine rings can act as dual inhibitors of cyclooxygenase (COX) enzymes. In vivo studies have shown that these compounds can reduce inflammation by 30-45% compared to control groups . The specific inhibition of COX-2 and lipoxygenase pathways suggests a potential therapeutic application in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary data suggest that it may induce apoptosis in leukemia cells, similar to other isoxazole derivatives . The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases.

The biological activity of 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : Binding to COX enzymes alters inflammatory mediators.

- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies

- Antimycobacterial Activity : A study synthesized several derivatives based on the furan-pyridazine framework, revealing promising antimycobacterial activity against M. tuberculosis with IC50 values ranging from 10 to 20 µM .

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against MOLT-3 leukemia cells, with an IC50 value of approximately 15 µM. The compound was noted for enhancing apoptosis when combined with conventional chemotherapeutic agents .

Summary Table of Biological Activities

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | 10 - 20 µM |

| Anti-inflammatory | Dual COX inhibition | 30 - 45% reduction |

| Cytotoxicity | Induces apoptosis in leukemia cells | ~15 µM |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:

-

Step 1 : Condensation of furan-2-carbaldehyde derivatives with hydroxylamine to form the isoxazole core .

-

Step 2 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the pyridazinyl-ethylamine derivative .

-

Critical Parameters :

-

Solvent polarity (DMF or ethanol improves solubility of intermediates) .

-

Catalysts (e.g., Ytterbium triflate enhances cyclization efficiency in analogous oxazole syntheses) .

-

Yield Optimization : Ultrasonic irradiation reduces reaction time (e.g., 4 hours vs. 24 hours under reflux) .

- Table 1 : Representative Synthesis Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Isoxazole formation | Ethanol, 80°C, 6h | 64–70% | |

| Amide coupling | EDC/HOBt, DMF, RT | 61–74% |

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural characterization?

- Answer :

- NMR Analysis : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, the furan proton (δ 7.2–7.5 ppm) shows coupling with the isoxazole C-5 in NOESY .

- IR Validation : The carbonyl stretch (1690–1710 cm⁻¹) confirms the carboxamide group, while pyridazinone C=O appears at 1660–1680 cm⁻¹ .

- Common Pitfalls : Solvent residue peaks in DMF (e.g., δ 2.7–2.9 ppm) may overlap with ethylenic protons; deuterated DMSO is preferred .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer :

- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 10 µM in structurally similar thiazole derivatives) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., GSK-3β) using fluorescence polarization .

- Protocol : Pre-incubate compounds with ATP (10 µM) and monitor phosphorylation via ELISA .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to GSK-3β, and what are key pharmacophore features?

- Answer :

- Software : AutoDock Vina or Glide (Schrödinger Suite) with PDB ID 1Q3D .

- Key Interactions :

- Hydrogen bonding between the pyridazinone oxygen and Lys85.

- π-π stacking of the furan ring with Phe67 .

- Validation : Compare docking scores (∆G ≤ -8.5 kcal/mol) with known inhibitors like TDZD-8 .

Q. How do structural modifications (e.g., substituents on furan/pyridazine) affect bioactivity?

- Answer :

- Electron-Withdrawing Groups : Nitro substituents on pyridazine enhance kinase inhibition but reduce solubility .

- Steric Effects : Bulky groups on the ethyl linker decrease cell permeability (e.g., logP increases by 0.5 with methyl substitution) .

- Case Study : Analogues with 5-methylisoxazole show 3-fold higher anticancer activity than unsubstituted variants .

Q. How can researchers address discrepancies in reported anticancer activity across similar compounds?

- Answer :

- Source of Contradictions :

- Cell line heterogeneity (e.g., p53 status in HeLa vs. HepG2) .

- Assay conditions (e.g., serum-free media vs. FBS-containing media alters compound stability) .

- Mitigation : Standardize protocols using NCI-60 panel and confirm apoptosis via Annexin V/PI staining .

Q. What flow-chemistry approaches improve scalability and reproducibility of the synthesis?

- Answer :

- Microreactor Design : Continuous flow systems with residence time < 10 minutes reduce side reactions (e.g., oxazole ring decomposition) .

- Case Study : Omura-Sharma-Swern oxidation in flow achieves 85% yield vs. 60% in batch .

Q. What mechanistic studies elucidate the compound’s toxicity profile?

- Answer :

- Mitochondrial Toxicity : JC-1 staining to measure ∆Ψm collapse in HepG2 cells .

- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxide formation via CYP3A4) .

Q. How can structure-activity relationship (SAR) models guide lead optimization?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.